![molecular formula C28H30ClFN2O9S B14600549 (E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol CAS No. 58722-69-3](/img/structure/B14600549.png)
(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol involves multiple steps, starting from readily available precursors. The key steps typically include:
- Formation of the benzobbenzothiepin core : This can be achieved through a series of cyclization reactions involving appropriate starting materials.
- Introduction of the piperazine ring : This step involves the reaction of the benzobbenzothiepin derivative with piperazine under controlled conditions.
- Addition of the (E)-but-2-enedioic acid moiety : This final step involves the esterification or amidation of the intermediate compound with (E)-but-2-enedioic acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Reduction : Reduction reactions can be used to modify the oxidation state of the compound.
- Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the aromatic system.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Applications De Recherche Scientifique
(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol has several scientific research applications:
- Chemistry : It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
- Biology : The compound’s unique structure makes it a candidate for studying biological interactions, such as binding to proteins or enzymes.
- Medicine : Due to its potential biological activity, it could be investigated for therapeutic applications, such as acting as a drug candidate for certain diseases.
- Industry : The compound might find use in industrial applications, such as in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other derivatives of benzobbenzothiepin and piperazine, such as:
- Benzobbenzothiepin derivatives : These compounds share the core structure and might have similar biological activities.
- Piperazine derivatives : Compounds with a piperazine ring are often studied for their pharmacological properties.
Uniqueness: The uniqueness of (E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol lies in its combination of functional groups and the specific arrangement of atoms, which could result in distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
58722-69-3 |
|---|---|
Formule moléculaire |
C28H30ClFN2O9S |
Poids moléculaire |
625.1 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H22ClFN2OS.2C4H4O4/c21-15-1-4-19-14(11-15)12-18(17-3-2-16(22)13-20(17)26-19)24-7-5-23(6-8-24)9-10-25;2*5-3(6)1-2-4(7)8/h1-4,11,13,18,25H,5-10,12H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clé InChI |
LWZYKEJRAOVWAU-LVEZLNDCSA-N |
SMILES isomérique |
C1N(CCN(C1)C2C3=C(SC4=C(C2)C=C(C=C4)Cl)C=C(C=C3)F)CCO.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


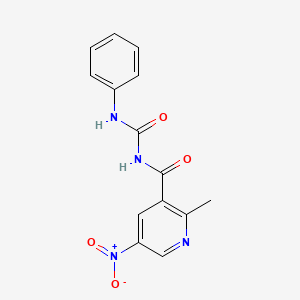
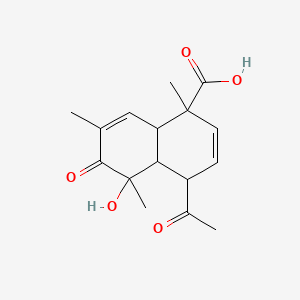

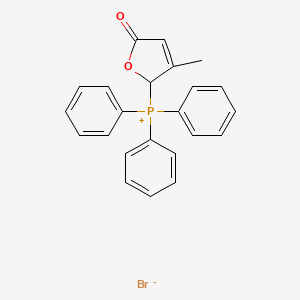
![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)

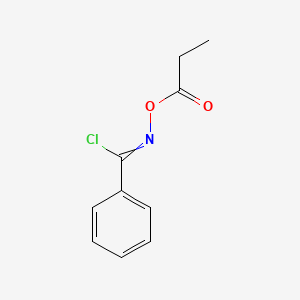



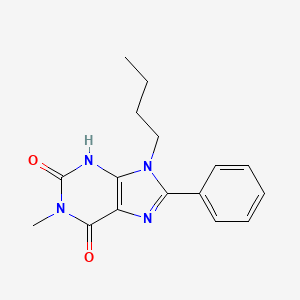
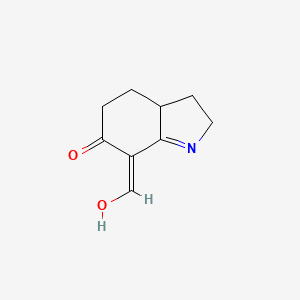

![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)
